3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine
Description
3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a pyridazine derivative characterized by a cyclopropyl substituent at the 3-position and a 1-methylpyrrolidin-3-yloxy group at the 6-position of the pyridazine core. The compound’s structure combines aromatic heterocyclic features with a conformationally constrained cyclopropyl group and a polar, nitrogen-containing side chain. These methods likely extend to the target compound, with modifications in substituent selection.
Its biological relevance is inferred from structural analogs acting as human dihydroorotate dehydrogenase (DHODH) inhibitors, a therapeutic target in autoimmune diseases and cancer .
Properties
IUPAC Name |
3-cyclopropyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-7-6-10(8-15)16-12-5-4-11(13-14-12)9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVJBKSDARAUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a suitable pyridazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Electrophilic and Nucleophilic Substitution Reactions
The pyridazine ring undergoes regioselective substitution due to electron-withdrawing effects of the two adjacent nitrogen atoms. The 3-cyclopropyl group and 6-ether substituent further modulate reactivity:
Electrophilic Substitution
-
Nitration/Sulfonation : Limited reactivity under standard conditions due to electron-deficient ring. Requires strong directing groups or Lewis acid catalysts (e.g., AlCl₃) for functionalization at the C-4 position .
-
Halogenation : Chlorination/bromination occurs selectively at C-5 under radical-initiated conditions (e.g., NBS, light) .
Nucleophilic Substitution
-
The pyrrolidinyl ether oxygen acts as a leaving group in SN2 reactions under acidic conditions (e.g., H₂SO₄/EtOH), yielding 6-hydroxypyridazine intermediates .
-
Suzuki-Miyaura cross-coupling at C-3 is feasible if the cyclopropyl group is replaced with a boronate ester .
Oxidation and Reduction Pathways
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder Reactivity : The pyridazine ring acts as a diene in inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., tetrazines), forming bicyclic adducts .
-
Cyclopropane Ring-Opening : Acidic media (HCl/MeOH) cleave the cyclopropane to form a propanal side chain, enabling further functionalization .
pH-Dependent Stability
| pH Range | Stability | Degradation Products |
|---|---|---|
| 1–3 | Unstable | 6-Hydroxypyridazine + pyrrolidinium salts |
| 7–9 | Stable | No degradation |
| >10 | Moderate | Partial hydrolysis of ether linkage |
Data derived from analogous pyridazine ethers .
Computational Insights
-
DFT Calculations : The cyclopropyl group increases ring strain (ΔG‡ = 18.2 kcal/mol for ring-opening), but the pyridazine core stabilizes transition states during nucleophilic attack .
-
Hammett Constants : σₚ values for the 3-cyclopropyl (-0.21) and 6-ether (-0.15) groups indicate moderate electron donation, directing electrophiles to C-4/C-5 .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of pyridazine compounds often exhibit significant antibacterial activity. For instance, a study highlighted the effectiveness of pyridazinone derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridazine structure can enhance antibacterial potency .
Case Study: Antibacterial Efficacy
In one study, a related pyridazinone derivative demonstrated a maximum zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The findings suggest that the incorporation of specific substituents can lead to improved antimicrobial efficacy .
Anti-inflammatory Properties
Pyridazine derivatives are also being explored for their anti-inflammatory effects. The compound's structure allows for interactions with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Case Study: COX Inhibition
A recent investigation into pyrrolo[3,4-d]pyridazinone derivatives revealed that certain compounds exhibited selective inhibition of COX-2 over COX-1, making them promising candidates for the development of new anti-inflammatory drugs . The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance selectivity and potency.
Neuropharmacology
Monoamine Oxidase Inhibition
Research has shown that compounds similar to 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Study: MAO-B Inhibition
A study on pyridazinone derivatives found that one compound exhibited an IC50 value of 0.013 µM for MAO-B inhibition, highlighting its potential therapeutic application in neurodegenerative disorders. The selectivity for MAO-B over MAO-A suggests that such compounds may have fewer side effects compared to non-selective inhibitors.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is critical for optimizing its biological activity.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Cyclopropyl | Moderate | - | Enhances lipophilicity |
| Pyrrolidinyl | High | - | Critical for neuropharmacological activity |
| Oxy group | Essential | - | Provides structural stability |
This table summarizes key findings related to the substituents on the compound and their impact on biological activity.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine and its analogs:
Key Comparative Insights :
This contrasts with the piperazinyl group in , which offers greater basicity but lower conformational flexibility. Fluorinated analogs (10n, 10b, 10e) exhibit superior DHODH inhibition due to fluorine’s electronegativity and metabolic stability . The trifluoromethyl group in 10e further enhances potency, likely via hydrophobic interactions .
Physicochemical Properties :
- The target compound’s predicted logP (~2.5–3.0) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 10e ’s trifluoromethyl group increases logP (~3.5), favoring tissue penetration but risking solubility limitations .
- The piperazinyl analog has a lower molecular weight (204 g/mol) and higher polarity, making it suitable for aqueous environments but less ideal for CNS targets.
Synthetic Accessibility :
- Analogs like 10b and 10n are synthesized in 52–65% yields via nucleophilic aromatic substitution, suggesting the target compound’s synthesis is feasible but may require optimization for sterically hindered substituents .
Theoretical Correlations: Semiempirical AM1 calculations on pyridazine derivatives indicate that electron density near the pyridazine nitrogen correlates with biological activity . The cyclopropyl group’s electron-donating effect may modulate this density, distinguishing it from non-cyclopropyl analogs.
Biological Activity
3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a cyclopropyl group and a 1-methylpyrrolidin-3-yl ether moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compound 12e , a related structure, showed promising results with IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines. The mechanism of action involved inducing apoptosis and cell cycle arrest in the G0/G1 phase, highlighting the potential of these compounds as anticancer agents .
The proposed mechanism of action for 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as c-Met kinase, which is implicated in cancer progression.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyridazine derivatives, including those structurally similar to 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine. The results indicated moderate to high cytotoxicity across several tested cell lines with significant effects observed at low micromolar concentrations .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural components in enhancing biological activity. The presence of the cyclopropyl group and the ether linkage appears to play a critical role in increasing binding affinity to biological targets .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 12e | A549 | 1.06 | Apoptosis induction |
| Compound 12e | MCF-7 | 1.23 | c-Met kinase inhibition |
| Compound 12e | HeLa | 2.73 | Cell cycle arrest |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
